molecular formula C11H17N3O2 B12821568 (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate CAS No. 811448-28-9

(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate

Cat. No.: B12821568
CAS No.: 811448-28-9
M. Wt: 223.27 g/mol
InChI Key: WGIVJCWMHUHADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural features, which include a piperidine ring and an imidazole ring connected through a carboxylate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate typically involves the reaction of 1-methylpiperidine with imidazole-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxylate linkage . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

811448-28-9

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)methyl imidazole-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-13-6-3-2-4-10(13)8-16-11(15)14-7-5-12-9-14/h5,7,9-10H,2-4,6,8H2,1H3

InChI Key

WGIVJCWMHUHADR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1COC(=O)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.